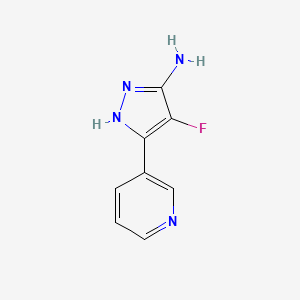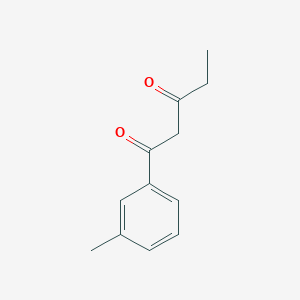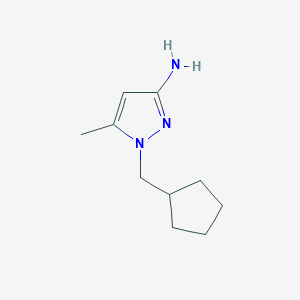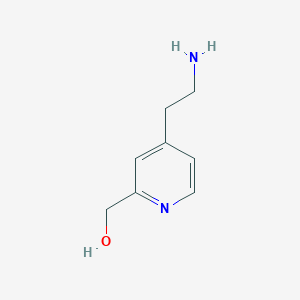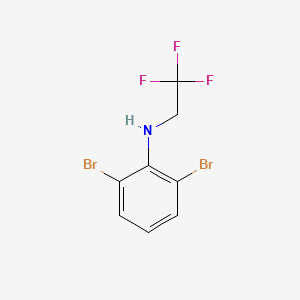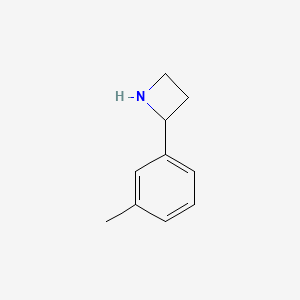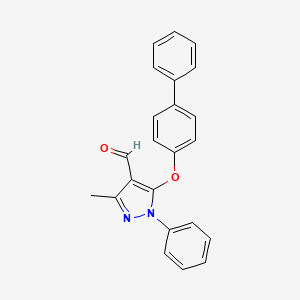![molecular formula C10H12N2O2 B13072002 Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)
Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with an ethyl ester group attached to the carboxylate position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate typically involves multiple steps. One common method starts with the reaction of a pyrrole derivative with an aldehyde under specific conditions to form the desired pyrrolopyridine structure. The reaction conditions often include the use of a catalyst and a controlled temperature to ensure the proper formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
化学反応の分析
Types of Reactions
Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically facilitated by specific reagents and conditions that promote the desired transformation of the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, resulting in reduced forms of the pyrrolopyridine structure.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound. Substitution reactions can result in a wide range of substituted pyrrolopyridine derivatives .
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine: Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and inflammatory disorders.
Industry: The compound is also used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
類似化合物との比較
Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate can be compared with other similar compounds in the pyrrolopyridine family:
Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core but have different substituents, leading to diverse chemical and biological properties.
Pyrroloindoles: These compounds have a similar fused ring structure but include an indole moiety.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
ethyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)7-5-9-8(12-6-7)3-4-11-9/h5-6,11H,2-4H2,1H3 |
InChIキー |
JXTRYABTOFLCJR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(CCN2)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


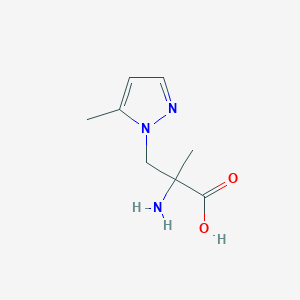
![1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride](/img/structure/B13071921.png)
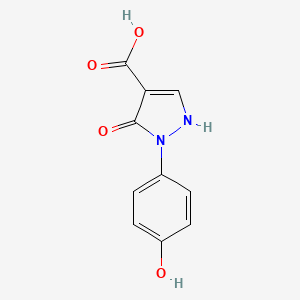
![3-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071939.png)
